![molecular formula C22H21F3N2O4S2 B2722463 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[4-(trifluoromethyl)benzyl]thiophene-2-carboxamide CAS No. 1251670-50-4](/img/structure/B2722463.png)

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[4-(trifluoromethyl)benzyl]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Biological Activities and Applications

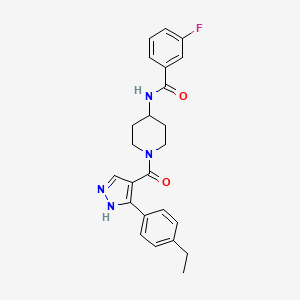

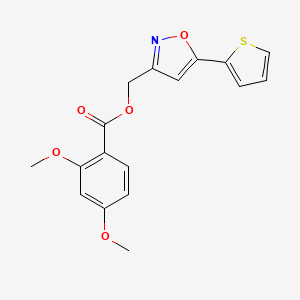

Antimicrobial and Antifungal Properties Thiophene derivatives have shown significant biological activities, including antibacterial and antifungal properties. For example, certain thiophene-3-carboxamide derivatives exhibit antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Vasu et al., 2005). This indicates that related compounds, such as "3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[4-(trifluoromethyl)benzyl]thiophene-2-carboxamide," could also have applications in addressing microbial infections.

Anti-inflammatory Agents The inhibition of cell adhesion molecules by thiophene derivatives points to potential applications in anti-inflammatory therapies. Compounds inhibiting E-selectin, ICAM-1, and VCAM-1-mediated cell adhesion have implications for treating inflammatory diseases, as demonstrated by benzothiophene derivatives reducing neutrophil adherence to activated endothelial cells (Boschelli et al., 1995). This suggests the possibility of utilizing similar compounds for anti-inflammatory purposes.

Carbonic Anhydrase Inhibitors Sulfonamide-based compounds have been identified as potent inhibitors of carbonic anhydrase isoenzymes, showing nanomolar inhibitory concentrations against several isoenzymes (Supuran et al., 2013). This activity is critical in various therapeutic areas, including diuretics, antiglaucoma, antiobesity, and anticancer agents. The structural features of "this compound" may confer similar carbonic anhydrase inhibitory properties.

Material Science Applications

Nanofiltration Membranes In the field of material science, thiophene derivatives have been utilized in the development of novel nanofiltration membranes. These membranes show improved water flux, demonstrating the role of sulfonated aromatic diamine monomers in enhancing surface hydrophilicity without compromising dye rejection capabilities (Liu et al., 2012). This suggests potential applications of similar compounds in water purification technologies.

Properties

IUPAC Name |

3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-[[4-(trifluoromethyl)phenyl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N2O4S2/c1-3-31-18-10-8-17(9-11-18)27(2)33(29,30)19-12-13-32-20(19)21(28)26-14-15-4-6-16(7-5-15)22(23,24)25/h4-13H,3,14H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHIUNQDFIFGLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2722380.png)

![3-[(2-Chlorophenyl)methylsulfanyl]-1-(2-methoxyphenyl)pyrazin-2-one](/img/structure/B2722388.png)

![N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2722389.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide](/img/structure/B2722391.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2722392.png)

![methyl 1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate](/img/structure/B2722394.png)

![2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B2722395.png)

![2-Methoxyethyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2722396.png)